REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.C(O)C>[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:6][CH2:7]1
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Name
|
|
Quantity
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4.1 g
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Type
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reactant
|
Smiles
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CN1CCN(CC1)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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1.6 g
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Type
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catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was evacuated under house vacuum
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Type
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ADDITION
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Details
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charged with a hydrogen balloon (3×)
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
|
CUSTOM
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Details
|
The solvent was removed under vacuum
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Name
|
|
Type
|
product
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Smiles
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CN1CCN(CC1)CCCOC1=CC=C(C=C1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |